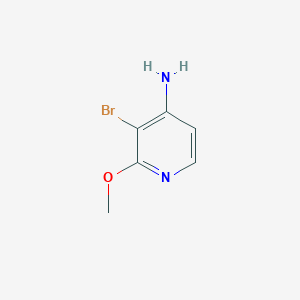

3-Bromo-2-methoxypyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBMTFANAYFWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670639 | |

| Record name | 3-Bromo-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215364-86-6 | |

| Record name | 3-Bromo-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Bromo-2-methoxypyridin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its specific arrangement of amine, methoxy, and bromine substituents on the pyridine core makes it a versatile intermediate for creating more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its physicochemical properties is fundamental to its application.[1][2][3] These properties govern everything from reaction kinetics and purification strategies to the ultimate bioavailability and formulation of a potential drug candidate.[1][3][4]

This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both established data and field-proven experimental protocols for their validation. The content is structured to deliver not just data, but the scientific context and causality behind these properties, empowering researchers to make informed decisions in their development programs.

Molecular Identity and Structure

The foundational attributes of a compound are its structure and basic chemical identifiers. These details are critical for registration, sourcing, and computational modeling.

Chemical Structure

The arrangement of functional groups on the pyridine ring dictates the molecule's electronic and steric properties, which in turn influence its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Key Identifiers

The following table summarizes the essential identification information for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| CAS Number | 215364-86-6 | [5][6] |

| Molecular Formula | C₆H₇BrN₂O | [5][6][7] |

| Molecular Weight | 203.04 g/mol | [5][6][7] |

| Purity | Typically ≥95-97% | [5][6] |

Physicochemical Properties

The physical and chemical properties of an API are critical determinants of its behavior in both biological and manufacturing settings.[1][3]

Summary of Properties

This table provides a consolidated view of the key physicochemical data. Note that some values are predicted from computational models and should be confirmed experimentally.

| Property | Value / Description | Source(s) |

| Appearance | Yellow solid | [7] |

| Boiling Point | 416.2 ± 45.0 °C (Predicted) | [8] |

| Density | 1.465 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 6.63 ± 0.25 (Predicted) | [8] |

Solubility Profile

Solubility is a critical factor for bioavailability and formulation design.[1][9] For an ionizable compound like this compound, solubility is highly dependent on pH.

-

Aqueous Solubility : As a weak base (predicted pKa of 6.63), the compound's aqueous solubility is expected to be significantly higher in acidic conditions (pH < pKa) where the pyridine nitrogen and/or the exocyclic amine are protonated, forming a more soluble salt.[8][9] In neutral or basic media (pH > pKa), it will exist primarily as the neutral free base, which is expected to have lower aqueous solubility.

-

Organic Solubility : It is soluble in organic solvents like dichloromethane (DCM), as this is a common solvent used in its synthesis.[7] It is also expected to be soluble in other polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Acidity Constant (pKa)

The predicted pKa of 6.63 is a measure of the acidity of the conjugate acid of the molecule.[8] This value indicates that this compound is a weak base. This basicity is crucial for several reasons:

-

Salt Formation : It allows for the formation of salts with various acids, a common strategy to improve the solubility and stability of pharmaceutical compounds.

-

Biological Interactions : The ionization state of the molecule at physiological pH (~7.4) will influence its ability to cross cell membranes and interact with biological targets. At pH 7.4, a significant portion of the molecules will be in their neutral, more lipophilic form, facilitating passive diffusion across membranes.

Spectral Data

Spectroscopic data is essential for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR is a primary tool for structural elucidation. A reported ¹H NMR spectrum for the starting material, 2-methoxypyridin-4-amine, in CDCl₃ shows signals at δ = 7.67 (d, J = 5.6 Hz, 1H), 6.26 (d, J = 5.6 Hz, 1H), and 3.90 (s, 3H), corresponding to the pyridine and methoxy protons.[7] The introduction of the bromine at the 3-position would alter this spectrum, providing a unique fingerprint for this compound. Suppliers often provide access to NMR, HPLC, and LC-MS data for verification.[10]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. An Electrospray Ionization (ESI) mass spectrum shows a signal at m/z 203.09 [M+1]⁺, consistent with the protonated molecule.[7]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining key properties.

Protocol: Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Principle : A small, powdered sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.[11]

Methodology :

-

Sample Preparation : Ensure the sample is completely dry and finely powdered.[12]

-

Capillary Loading : Jab the open end of a glass capillary tube into the powdered sample. Tap the sealed end on a hard surface to pack the solid into the bottom, aiming for a sample height of 2-3 mm.[12]

-

Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.[13]

-

Rapid Determination (Optional) : If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[13]

-

Accurate Measurement : Heat the sample rapidly to about 15-20°C below the expected melting point.[12][13] Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[14]

-

Observation and Recording :

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts.

-

The melting range is reported as T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[9] It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solute.

Principle : An excess amount of the solid compound is agitated in a specific solvent (e.g., buffered water at a set pH) at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

Methodology :

-

Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed flask. The presence of undissolved solid must be visible.[9]

-

Equilibration : Place the flask in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period, typically 24-48 hours, to ensure equilibrium is reached.

-

Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a 0.45 µm filter to remove any remaining particulates.

-

Quantification : Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculation : Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Measurement.

Synthesis Context

Understanding the synthesis of this compound provides insight into its potential impurity profile. A common synthetic route involves the direct bromination of 2-methoxypyridin-4-amine.[7]

-

Reaction : 2-Methoxypyridin-4-amine is dissolved in a solvent like dichloromethane (DCM). N-Bromosuccinimide (NBS) is then added, which acts as an electrophilic bromine source, leading to bromination at the electron-rich 3-position of the pyridine ring.[7]

-

Workup and Purification : The reaction is typically quenched with water, and the product is extracted. Purification may involve crystallization or column chromatography to yield the final product as a yellow solid.[7] Potential impurities could include the starting material, over-brominated products (e.g., 3,5-dibromo species), or residual solvents.

Conclusion

This compound is a key chemical intermediate with a distinct set of physicochemical properties. Its solid nature, moderate basicity (predicted pKa ~6.63), and pH-dependent solubility are defining characteristics that researchers must consider. The data and protocols presented in this guide serve as a comprehensive resource for scientists engaged in synthesis, process development, and formulation. By applying this knowledge, professionals can better predict the behavior of this molecule, optimize its use in synthetic pathways, and lay a solid foundation for the development of novel pharmaceutical agents.

References

- 1. labinsights.nl [labinsights.nl]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. pharmainventor.com [pharmainventor.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [allbiopharm.com]

- 7. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. 3-BROMO-2-(4-METHOXYPHENYL)PYRIDIN-4-AMINE CAS#: 1381936-16-8 [m.chemicalbook.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. 215364-86-6|this compound|BLD Pharm [bldpharm.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thinksrs.com [thinksrs.com]

3-Bromo-2-methoxypyridin-4-amine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-methoxypyridin-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of this compound (CAS No: 215364-86-6). As a critical building block in modern medicinal chemistry, particularly for the development of novel therapeutics and protein degraders, a reliable and scalable synthesis is paramount for research and drug development professionals.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a high-yield, reproducible outcome.

Strategic Overview: The Chemistry of Selective Bromination

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of an electron-rich pyridine ring. The target molecule is a substituted pyridine containing a bromine atom at the 3-position, a methoxy group at the 2-position, and an amine group at the 4-position.[2] The chosen synthetic strategy hinges on the direct electrophilic bromination of a carefully selected precursor, 2-methoxypyridin-4-amine.

Causality Behind Experimental Choices:

-

Starting Material Selection (2-Methoxypyridin-4-amine): The precursor's design is key to the reaction's success. The amino (-NH₂) group at position 4 and the methoxy (-OCH₃) group at position 2 are both potent activating groups. Through resonance, they increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Their ortho- and para-directing influence converges on the 3- and 5-positions. The 3-position is sterically more accessible and electronically favored, making it the prime target for bromination.

-

Brominating Agent (N-Bromosuccinimide - NBS): While elemental bromine (Br₂) could be used, it is highly corrosive, volatile, and often leads to over-bromination and undesirable side products. N-Bromosuccinimide (NBS) is the superior choice for this transformation.[3] It serves as a mild, solid, and easy-to-handle source of electrophilic bromine (Br⁺). Its use allows for precise stoichiometric control, significantly enhancing the selectivity of the reaction and simplifying the subsequent purification process.

-

Solvent System (Dichloromethane - DCM): An ideal solvent must dissolve the starting materials while remaining inert to the reaction conditions. Dichloromethane (DCM) is an excellent choice as it readily dissolves 2-methoxypyridin-4-amine and NBS without reacting with them.[4] Its relatively low boiling point also facilitates easy removal during the work-up phase.

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is essential for validating the synthesis. The following tables summarize the key properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 215364-86-6 | [1][3] |

| Molecular Formula | C₆H₇BrN₂O | [1][3] |

| Molecular Weight | 203.04 g/mol | [3] |

| Appearance | Yellow solid or oil | [3] |

| Purity | ≥97% | [1] |

| Storage | Room temperature, under inert gas | [1][5] |

Table 2: Spectroscopic Data for Product Verification

| Type | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ = 7.67 (d, J = 5.6 Hz, 1H), 6.26 (d, J = 5.6 Hz, 1H), 3.90 (s, 3H) | [3][4] |

| Mass Spec. | MS (ESI) m/z 203.09 [M + 1]⁺ | [3] |

Visualized Reaction and Workflow

To provide a clear visual guide, the following diagrams illustrate the chemical transformation and the overall experimental process.

Caption: Reaction scheme for the bromination of 2-methoxypyridin-4-amine.

Caption: Overview of the laboratory workflow from setup to final product.

Detailed, Step-by-Step Synthesis Protocol

This protocol is a synthesis of methodologies reported in the literature, designed for robustness and high yield.[3][4]

Materials and Reagents:

-

2-Methoxypyridin-4-amine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Petroleum Ether & Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Dropping funnel or powder funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypyridin-4-amine (1.0 eq, e.g., 5.0 g, 40.28 mmol) in anhydrous dichloromethane (e.g., 10 mL). Cool the resulting solution to 0°C using an ice bath.[3]

-

Addition of Brominating Agent: To the stirred, cooled solution, slowly add N-bromosuccinimide (1.0 eq, e.g., 7.17 g, 40.28 mmol) in portions. Maintain the temperature at 0°C during the addition to control the reaction rate and prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Continue stirring for 4 hours.[3] Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

Upon completion, quench the reaction by adding ice-cold water (e.g., 100 mL for a 20g scale reaction).[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (e.g., 3 x 150 mL).

-

Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent.

-

-

Concentration and Purification:

-

Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (starting from 5:1 and moving to 2:1) to afford the pure product as a yellow oil or solid.[3] An alternative non-chromatographic purification involves grinding the crude solid with a mixture of n-pentane and ether.[3]

-

-

Final Product: The purified product, this compound, should be characterized to confirm its identity and purity (see Table 2). The expected yield is typically in the range of 92-97%.[3]

Table 3: Comparison of Reported Protocols

| Parameter | Source 1[3] | Source 2[3] | Source 3[4] |

| Scale (Start Material) | 20.0 g | 5.0 g | Not specified |

| NBS Equivalents | 1.0 | 1.0 | 1.0 |

| Temperature | 0°C to 30°C | 0°C to 25°C | 25°C |

| Time | 30 min | 4 h | 4 h |

| Purification | Grinding w/ pentane/ether | Column Chromatography | Column Chromatography |

| Yield | 92% | 96.6% | 96.6% |

Safety and Handling: A Commitment to Trustworthiness

-

Hazard Profile: Brominated organic compounds should be handled with care. They may cause skin and eye irritation.[6][7] Ingestion and inhalation should be avoided.[6] N-Bromosuccinimide is an irritant and a lachrymator. Dichloromethane is a volatile solvent and a suspected carcinogen.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[8][9]

-

Handling: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store the final compound in a tightly sealed container at room temperature, preferably under an inert atmosphere like nitrogen or argon, to ensure long-term stability.[5]

Conclusion

The electrophilic bromination of 2-methoxypyridin-4-amine with N-bromosuccinimide is a highly efficient, selective, and scalable method for the synthesis of this compound. The protocol detailed in this guide is built on established literature and emphasizes the chemical reasoning behind each step, providing researchers with a self-validating system for producing this valuable chemical intermediate. Adherence to the procedural and safety guidelines will ensure a successful and safe synthesis, empowering further innovation in pharmaceutical and materials science research.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Buy this compound | 215364-86-6 [smolecule.com]

- 3. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Bromo-3-methoxypyridin-2-amine (1804876-78-5) for sale [vulcanchem.com]

- 5. 3-Amino-2-bromo-4-methoxypyridine CAS#: 109613-97-0 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of 3-Bromo-2-methoxypyridin-4-amine: Starting Materials and Strategic Considerations

Executive Summary: 3-Bromo-2-methoxypyridin-4-amine is a pivotal heterocyclic building block, increasingly utilized in the synthesis of complex, high-value molecules in the pharmaceutical sector, particularly as a component of protein degraders.[1] This guide provides an in-depth analysis of the primary and alternative synthetic routes to this compound, with a core focus on the selection of starting materials and the underlying chemical principles that govern the synthetic strategy. We will detail the most efficient and well-documented pathway, provide a step-by-step experimental protocol, and offer a comparative analysis of potential alternative approaches. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this key intermediate.

Introduction to this compound

This compound is a substituted pyridine derivative whose unique arrangement of functional groups—a bromine atom, a methoxy group, and an amino group—offers multiple reactive sites for further chemical modification.[2] This versatility makes it an invaluable intermediate for constructing more elaborate molecular architectures.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 215364-86-6[1][4] |

| Molecular Formula | C₆H₇BrN₂O[1][4] |

| Molecular Weight | 203.04 g/mol [1][4] |

| Appearance | Yellow to off-white solid |

| Purity | Typically ≥97%[1] |

The primary application of this compound is as a scaffold in medicinal chemistry and drug discovery. The pyridine core is a common motif in bioactive molecules, and the specific functionalization of this intermediate allows for its incorporation into complex structures through various cross-coupling and substitution reactions.

Primary Synthetic Strategy: Electrophilic Bromination

The most direct and industrially favored route for synthesizing this compound involves the selective bromination of a pre-functionalized pyridine ring. This approach leverages fundamental principles of electrophilic aromatic substitution.

Core Concept and Choice of Starting Material

The logical and most efficient starting material for this synthesis is 2-Methoxypyridin-4-amine . The rationale is based on the powerful activating and directing effects of the substituents already present on the pyridine ring.

-

-NH₂ (Amino) Group: A strongly activating, ortho-, para-directing group.

-

-OCH₃ (Methoxy) Group: A strongly activating, ortho-, para-directing group.

Both groups work in concert to significantly increase the electron density of the pyridine ring, making it highly susceptible to electrophilic attack. Their directing effects converge on the C-3 and C-5 positions. The C-3 position, being ortho to both powerful activating groups, is the most sterically accessible and electronically enriched site, leading to highly regioselective bromination.

Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4]

-

Causality: NBS is a solid, making it significantly easier and safer to handle and weigh compared to volatile and highly corrosive liquid bromine. It provides a controlled, slow-release source of electrophilic bromine (Br⁺), which helps to minimize over-bromination and other side reactions, leading to a cleaner reaction profile and higher yield of the desired mono-brominated product.[4]

Synthetic Workflow

The overall transformation is a straightforward, single-step synthesis followed by purification.

Caption: Workflow for the primary synthesis via electrophilic bromination.

Detailed Experimental Protocol

This protocol is synthesized from established procedures reported in the literature.[4]

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Methoxypyridin-4-amine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable volume of dichloromethane (DCM), typically around 10 mL per gram of starting material.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is a critical step to control the initial exotherm of the reaction upon addition of the brominating agent.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the cooled solution, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25-30 °C) and stir for 30 minutes to 4 hours.[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. If necessary, add more DCM to ensure efficient extraction.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

-

Purification: The crude product can be purified either by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) or by crystallization/grinding with a solvent mixture such as n-pentane and ether to yield the final product as a yellow solid.[4]

Quantitative Data Summary

The following table summarizes representative data for this synthetic route.

Table 2: Representative Yields for the Bromination of 2-Methoxypyridin-4-amine

| Starting Material Scale | Yield | Purity | Reference |

| 20.0 g | 92% | Solid | [4] |

| 5.0 g | 96.6% | Oil (after column) | [4] |

Alternative Synthetic Approaches: A Comparative Overview

While direct bromination is the preferred method, it is instructive for researchers to consider alternative pathways, as they may be necessary if the primary starting material is unavailable.

Approach A: Amination of 3-Bromo-2-methoxypyridine

A conceptually alternative route involves starting with 3-Bromo-2-methoxypyridine and introducing the amino group at the C-4 position.[2][5]

-

Challenge: This transformation is significantly more complex than electrophilic bromination. Direct amination of an unactivated C-4 position on a pyridine ring is difficult.

-

Potential Methodologies: Modern organometallic chemistry offers potential solutions, such as the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction could theoretically couple 3-Bromo-2-methoxypyridine with an ammonia surrogate.[6] However, this would require significant optimization of catalysts, ligands, and reaction conditions and may suffer from competing side reactions.

Caption: Conceptual workflow for an alternative synthesis via amination.

Comparative Analysis of Starting Materials

The choice of starting material dictates the entire synthetic strategy, impacting efficiency, cost, and complexity.

Table 3: Comparison of Synthetic Strategies

| Parameter | Primary Route (Start: 2-Methoxypyridin-4-amine) | Alternative Route (Start: 3-Bromo-2-methoxypyridine) |

| Number of Steps | 1 (plus purification) | 1 (plus purification), but methodologically complex |

| Predictability | High; follows established electrophilic substitution rules | Lower; requires significant process development |

| Reagent Cost/Toxicity | Uses common, relatively inexpensive reagents (NBS, DCM) | Requires expensive palladium catalysts and specialized ligands |

| Typical Yields | Excellent (>90%)[4] | Likely lower and highly variable |

| Overall Efficiency | High | Low to Moderate |

Conclusion

For the synthesis of this compound, the most logical, efficient, and well-validated starting material is 2-Methoxypyridin-4-amine . The subsequent electrophilic bromination using N-bromosuccinimide is a high-yielding and highly regioselective reaction, driven by the powerful activating effects of the existing amino and methoxy substituents. This single-step transformation represents the most trustworthy and industrially scalable method for producing this valuable intermediate. While alternative routes starting from materials like 3-Bromo-2-methoxypyridine are conceptually possible via modern cross-coupling reactions, they introduce significant complexity and cost, making them less practical for routine synthesis. Therefore, sourcing high-quality 2-Methoxypyridin-4-amine is the critical first step for any research or development program requiring its brominated derivative.

References

An In-depth Technical Guide to 3-Bromo-2-methoxypyridin-4-amine: A Key Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-methoxypyridin-4-amine, a crucial heterocyclic building block in contemporary pharmaceutical research and development. We will delve into its fundamental chemical and physical properties, explore a validated synthetic route with mechanistic insights, and illuminate its significant applications, particularly in the synthesis of targeted therapeutics such as protein degraders and kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the drug development sector, offering both foundational knowledge and practical insights to leverage this versatile compound in their scientific endeavors.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative whose unique arrangement of functional groups—a bromine atom, a methoxy group, and an amine group—renders it a highly valuable intermediate for introducing specific functionalities into complex molecules. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions pivotal to modern medicinal chemistry.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂O | [1][2][3] |

| Molecular Weight | 203.04 g/mol | [1][2][3] |

| CAS Number | 215364-86-6 | [1][2][3] |

| Purity | Typically ≥97% | [1] |

| Appearance | Yellow solid | [3] |

| Storage Conditions | Room temperature, keep in a dark place, sealed in dry conditions (2-8°C for long-term storage) | [1][2] |

| Primary Application | Protein Degrader Building Block, Pharmaceutical Intermediate | [1][4] |

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-methoxypyridin-4-amine. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it provides a source of electrophilic bromine in a controlled manner, minimizing over-bromination and side reactions.

Experimental Protocol

The following protocol is a self-validating system, designed for high yield and purity.

-

Reaction Setup: Dissolve 2-methoxypyridin-4-amine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.[3]

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.0 equivalent) to the cooled solution. The slow addition is critical to control the exothermicity of the reaction.[3]

-

Reaction Progression: After the addition of NBS, allow the reaction mixture to warm to room temperature (approximately 25-30°C) and stir for 30-240 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with ice-cold water. Extract the product into dichloromethane.[3]

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[3]

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by grinding with a solvent mixture of n-pentane and ether to yield this compound as a yellow solid.[3] A reported yield for this reaction is 92%.[3]

Reaction Mechanism and Workflow

The underlying mechanism is an electrophilic aromatic substitution. The pyridine ring, activated by the electron-donating amine and methoxy groups, is susceptible to attack by the electrophilic bromine generated from NBS. The regioselectivity is directed to the 3-position due to the ortho, para-directing nature of the activating groups.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The utility of this compound in drug discovery stems from its role as a versatile scaffold. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are foundational methods for constructing the complex carbon-carbon and carbon-heteroatom bonds that define many modern pharmaceuticals.[5]

Key Application Areas:

-

Protein Degraders: This compound is explicitly categorized as a "Protein Degrader Building Block".[1] Protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras), are bifunctional molecules that induce the degradation of specific target proteins. This pyridine derivative can be incorporated into the linker or the warhead component of such molecules.

-

Kinase Inhibitors: Substituted pyridines are a common motif in kinase inhibitors. This compound has been utilized in the synthesis of novel PI3K/mTOR dual inhibitors, which are significant targets in oncology.[4] In this context, the bromo-pyridine core serves as a key intermediate that is further functionalized, often via Suzuki coupling, to generate the final active pharmaceutical ingredient.[4]

-

Central Nervous System (CNS) Disorders and Oncology: The broader class of bromo-methoxy-pyridines is instrumental in synthesizing drug candidates for CNS disorders and various cancers.[5] The ability to precisely modify the pyridine core allows for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from closely related analogues like 2-Bromo-5-methoxypyridin-3-amine and various bromo-methoxy-pyridines provide a strong basis for establishing safe handling protocols.[6][7][8]

Hazard Identification (Anticipated)

-

Acute Toxicity: Harmful if swallowed (Acute Tox. 4 Oral).[6]

-

Eye Irritation: Causes serious eye irritation (Category 2A).[6]

-

Respiratory Irritation: May cause respiratory tract irritation (STOT SE 3).[6]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[7][8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

-

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[6][7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6][7]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] Keep in a dark place.[2] Recommended storage temperatures range from room temperature to 2-8°C for enhanced stability.[1][2]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties, straightforward synthesis, and, most importantly, its versatile reactivity make it a cornerstone for building complex molecular architectures aimed at treating a range of diseases, from cancer to neurological disorders. As targeted therapies continue to evolve, the demand for such sophisticated and reliable building blocks will undoubtedly grow, solidifying the importance of this compound in the pharmaceutical landscape.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 215364-86-6|this compound|BLD Pharm [bldpharm.com]

- 3. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]

Spectroscopic Characterization of 3-Bromo-2-methoxypyridin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-2-methoxypyridin-4-amine (CAS No: 215364-86-6).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this molecule. The interpretation of this data is crucial for confirming the molecular structure and purity, which are fundamental aspects of chemical synthesis and characterization in the pharmaceutical and chemical research industries.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol .[1][2] Its structure, featuring a pyridine ring with bromo, methoxy, and amine substituents, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is key to its identification and use in further chemical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Data:

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[2] The observed chemical shifts (δ) are presented in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.67 | Doublet (d) | 5.6 | 1H | H-6 |

| 6.26 | Doublet (d) | 5.6 | 1H | H-5 |

| 3.90 | Singlet (s) | - | 3H | -OCH₃ |

Interpretation:

The two doublets at 7.67 and 6.26 ppm are characteristic of two coupled protons on a pyridine ring. The downfield shift of the H-6 proton is attributed to the deshielding effect of the adjacent nitrogen atom. The upfield shift of the H-5 proton is consistent with its position relative to the electron-donating amino and methoxy groups. The singlet at 3.90 ppm with an integration of 3H is unequivocally assigned to the protons of the methoxy group.

¹³C NMR Spectroscopy

Predicted Data and Interpretation:

The following table outlines the predicted ¹³C NMR chemical shifts. These predictions are based on established chemical shift ranges for substituted pyridines.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~160 | C-2 | Attached to electron-withdrawing nitrogen and electron-donating methoxy group. |

| ~105 | C-3 | Attached to bromine, which has a moderate deshielding effect. |

| ~155 | C-4 | Attached to the strongly electron-donating amino group. |

| ~100 | C-5 | Shielded by the adjacent amino group. |

| ~145 | C-6 | Deshielded by the adjacent nitrogen atom. |

| ~55 | -OCH₃ | Typical range for a methoxy group attached to an aromatic ring. |

The predicted spectrum shows six distinct signals for the six carbon atoms in the molecule, as expected from its asymmetric structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Data:

Electrospray ionization mass spectrometry (ESI-MS) of this compound shows a prominent peak for the protonated molecule.

| m/z | Ion |

| 203.09 | [M+H]⁺ |

Interpretation:

The observed mass-to-charge ratio of 203.09 for the [M+H]⁺ ion is consistent with the calculated molecular weight of 203.04 g/mol for this compound.[2] The presence of bromine would also lead to a characteristic isotopic pattern, with a second peak at [M+H+2]⁺ of nearly equal intensity, which is a key diagnostic feature for bromine-containing compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. While an experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

Predicted Data and Interpretation:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3250 | N-H (amine) | Asymmetric and symmetric stretching (two bands expected for a primary amine)[3][4] |

| 3100-3000 | C-H (aromatic) | Stretching |

| 1650-1580 | N-H (amine) | Bending[3][4] |

| 1600-1450 | C=C and C=N (aromatic ring) | Stretching |

| 1335-1250 | C-N (aromatic amine) | Stretching[3][4] |

| 1250-1020 | C-O (methoxy) | Asymmetric stretching |

| ~1050 | C-O (methoxy) | Symmetric stretching |

| 910-665 | N-H (amine) | Wagging[3][4] |

The presence of two distinct N-H stretching bands would confirm the primary amine functionality. The various C-H, C=C, C=N, C-N, and C-O vibrations would provide further evidence for the overall molecular structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on the use of standardized and well-defined experimental procedures.

NMR Data Acquisition (General Protocol)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

-

Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a proton-decoupled sequence is typically used with a larger number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Data Acquisition (General Protocol for ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio.[6]

-

Detection: Detect the ions and generate the mass spectrum.

FT-IR Data Acquisition (General Protocol using ATR)

-

Background Spectrum: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal to account for atmospheric and instrumental absorptions.[7]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal and ensure good contact using the pressure arm.

-

Sample Spectrum: Acquire the infrared spectrum of the sample.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. commons.ggc.edu [commons.ggc.edu]

- 3. materialneutral.info [materialneutral.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. zefsci.com [zefsci.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to the Purity, Stability, and Storage of 3-Bromo-2-methoxypyridin-4-amine

This guide provides an in-depth technical overview of 3-Bromo-2-methoxypyridin-4-amine, a crucial building block in modern medicinal chemistry and drug development. The integrity of such intermediates is paramount; their purity and stability directly impact reaction yields, impurity profiles, and the ultimate quality of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into maintaining the quality of this vital reagent from receipt to use.

Chapter 1: Physicochemical Profile

Understanding the fundamental properties of this compound (CAS No: 215364-86-6) is the first step toward ensuring its proper handling and use. The molecule's structure, featuring a substituted pyridine ring, imparts specific characteristics that dictate its behavior and stability.

The presence of an amine group, a methoxy ether, and a bromine atom on the pyridine core creates a unique electronic and steric environment. The amine group at the 4-position and the methoxy group at the 2-position are electron-donating, activating the ring, while the bromine at the 3-position is an electron-withdrawing group. This configuration influences the compound's reactivity, polarity, and potential degradation pathways.

| Property | Value | Source(s) |

| CAS Number | 215364-86-6 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O | [2] |

| Molecular Weight | 203.04 g/mol | [1] |

| Appearance | Off-white to light yellow solid; may also be a low-melting solid or liquid | [1][3] |

| Purity (Typical) | ≥95-97% | [1][2] |

| Predicted Boiling Point | 305.7 ± 37.0 °C | [3] |

| Predicted Density | 1.622 ± 0.06 g/cm³ | [3] |

Chapter 2: Purity Assessment and Analytical Control

For synthetic intermediates like this compound, purity is not merely a number—it is a predictor of success in subsequent synthetic steps.[4] Impurities can lead to unwanted side reactions, difficult purifications, and compromised final product quality. Therefore, a robust analytical plan to verify purity upon receipt and before use is essential.

Common Analytical Methodologies

A multi-faceted approach is recommended for the comprehensive analysis of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination of non-volatile organic molecules. A reversed-phase method is typically suitable for this compound. HPLC methods can effectively quantify the main component and separate it from process-related impurities or degradation products.[5][6]

-

Gas Chromatography (GC): For assessing volatile impurities or as an alternative to HPLC, GC with a flame ionization detector (FID) is a powerful tool.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can detect impurities with distinct proton signals. Data for related compounds is publicly available and can serve as a reference.[8]

-

Mass Spectrometry (MS): Coupled with LC or GC, MS confirms the molecular weight of the compound and helps in identifying unknown impurities.

Experimental Protocol 2.1: Purity Determination by Reversed-Phase HPLC

This protocol describes a general method for determining the purity of this compound. It should be validated internally for specific instrumentation and applications.

1. Instrumentation and Materials:

-

HPLC system with UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: 50:50 Acetonitrile:Water

2. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18.1-22 min: 5% B (re-equilibration)

-

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of diluent to achieve a concentration of ~1 mg/mL.

-

Vortex/sonicate to ensure complete dissolution.

-

Filter through a 0.45 µm syringe filter before injection.

4. System Suitability:

-

Perform five replicate injections of the standard solution.

-

The relative standard deviation (RSD) for the peak area should be ≤2.0%.

-

The tailing factor for the main peak should be ≤2.0.

5. Analysis and Calculation:

-

Inject the prepared sample.

-

Calculate purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Visualization of Analytical Workflow

Caption: Figure 1. A typical workflow for the purity verification of chemical intermediates.

Chapter 3: Chemical Stability and Degradation Profile

Substituted pyridines can be susceptible to degradation, and understanding these liabilities is key to preventing potency loss and the formation of problematic impurities.[9] For this compound, the primary concerns are sensitivity to atmospheric conditions.

-

Oxidative Degradation: The electron-rich pyridine ring, further activated by the amine substituent, is susceptible to oxidation. This can be exacerbated by exposure to air and light. Degradation may involve the formation of N-oxides or other oxidized species.[10]

-

Hygroscopicity: The presence of the polar amine group suggests the compound may be hygroscopic, readily absorbing atmospheric moisture. While not a degradation pathway itself, absorbed water can facilitate other hydrolytic or oxidative reactions.

-

Photosensitivity: Aromatic amines are often sensitive to light, which can catalyze oxidative processes, leading to discoloration (e.g., turning from off-white to yellow or brown) and degradation.

-

Thermal Stability: While the predicted boiling point is high, prolonged exposure to elevated temperatures can accelerate underlying degradation reactions.

Visualization of Potential Degradation Sites

The diagram below highlights the chemically reactive sites on the molecule that are most susceptible to degradation.

Caption: Figure 2. Potential reactive sites for degradation on the this compound molecule.

Chapter 4: Recommended Storage and Handling Protocols

Based on the compound's chemical nature and known sensitivities of related pyridines, strict storage and handling protocols are necessary to preserve its integrity. The primary goal is to mitigate exposure to air, moisture, light, and heat.[11][12]

| Condition | Short-Term Storage (Working Supply) | Long-Term Storage (Stock) | Rationale |

| Temperature | 2–8 °C (Refrigerated) | 2–8 °C or -20 °C | Slows the rate of potential degradation reactions.[3] |

| Atmosphere | Tightly sealed container, consider flushing with inert gas after opening | Under inert gas (Argon or Nitrogen) | Prevents oxidation of the amine group by atmospheric oxygen. |

| Light | Amber vial or stored in a dark place (e.g., cabinet) | Amber, sealed ampoule or vial stored in the dark | Protects against light-catalyzed degradation. |

| Moisture | Tightly sealed container, store in a desiccator if possible | Tightly sealed container, stored in a dry environment | Prevents absorption of atmospheric water (hygroscopicity). |

Visualization of Storage Decision Logic

Caption: Figure 3. Decision tree for selecting appropriate storage conditions.

Safe Handling

Given its hazard profile, appropriate personal protective equipment (PPE) is mandatory when handling this compound.[1]

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical splash goggles.[12]

-

Hygiene: Wash hands thoroughly after handling. Change any contaminated clothing immediately.

Conclusion

The chemical integrity of this compound is a critical prerequisite for its successful application in research and development. Its purity is best assured through rigorous analytical testing via methods like HPLC. Its stability is maintained by strict adherence to storage protocols that protect it from atmospheric oxygen, moisture, and light. By implementing the guidelines outlined in this document, scientists can ensure the quality and reliability of this important chemical intermediate, leading to more consistent and successful experimental outcomes.

References

- 1. This compound | 215364-86-6 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Amino-2-bromo-4-methoxypyridine CAS#: 109613-97-0 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. helixchrom.com [helixchrom.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 3-Bromo-2-methoxypyridine(13472-59-8) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

The Emergence of a Key Building Block: A Technical Guide to 3-Bromo-2-methoxypyridin-4-amine

An In-depth Exploration of the Synthesis, Properties, and Ascending Role in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic importance of versatile heterocyclic building blocks cannot be overstated. Among these, 3-Bromo-2-methoxypyridin-4-amine has emerged as a pivotal intermediate, particularly in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of this compound, from its chemical identity and synthesis to its significant applications in pharmaceutical research, with a particular focus on its role in the development of targeted protein degraders. While the precise moment of its initial discovery remains somewhat obscure in the annals of chemical literature, its contemporary value is unequivocally clear.

Physicochemical Properties and Identification

This compound is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂O and a molecular weight of approximately 203.04 g/mol .[1][2] It is typically a yellow solid or oil, a characteristic that is consistently reported by various chemical suppliers.[1]

| Property | Value | Source |

| CAS Number | 215364-86-6 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O | [1][2] |

| Molecular Weight | 203.04 g/mol | [1][2] |

| Appearance | Yellow solid or oil | [1] |

| Storage | 2-8°C, protected from light | [2] |

Spectroscopic data is crucial for the unambiguous identification of this compound. The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides characteristic signals for the protons on the pyridine ring and the methoxy group.

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| Pyridine-H | 7.67 ppm | doublet | 5.6 Hz |

| Pyridine-H | 6.26 ppm | doublet | 5.6 Hz |

| Methoxy-H | 3.90 ppm | singlet | N/A |

| (Solvent: CDCl₃, Frequency: 400 MHz)[1] |

A History Rooted in Application

The specific origins and first reported synthesis of this compound are not prominently documented in seminal, peer-reviewed publications. Its history is more accurately traced through its increasing appearance in the patent literature and its use as a crucial building block in the synthesis of novel therapeutic agents. The compound's CAS number, 215364-86-6, points to its relatively modern registration in chemical databases.

The rise in prominence of this molecule is intrinsically linked to the advancements in synthetic organic chemistry and the growing demand for highly functionalized heterocyclic intermediates in drug discovery. Pyridine derivatives, in general, are a well-established class of compounds with a wide range of biological activities. The specific substitution pattern of this compound, featuring a bromine atom, a methoxy group, and an amine group, offers multiple points for synthetic diversification, making it a valuable scaffold for combinatorial chemistry and lead optimization.

The Cornerstone of Synthesis: Electrophilic Bromination

The most widely adopted and efficient method for the synthesis of this compound is the electrophilic bromination of its precursor, 2-methoxypyridin-4-amine. This reaction is a classic example of electrophilic aromatic substitution on an activated pyridine ring.

The Reagent of Choice: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation.[1] Its advantages over molecular bromine (Br₂) include its solid form, which is easier and safer to handle, and its ability to provide a low, steady concentration of electrophilic bromine, which often leads to higher selectivity and fewer side reactions.

The Reaction Unveiled: A Step-by-Step Protocol

The synthesis is typically carried out in a chlorinated solvent, with dichloromethane (DCM) being the most common choice.[1]

Step 1: Dissolution 2-Methoxypyridin-4-amine is dissolved in dichloromethane and the solution is cooled, typically to 0°C. This cooling is crucial to control the exothermicity of the reaction and to minimize the formation of potential byproducts.

Step 2: Addition of NBS N-Bromosuccinimide is added portion-wise to the cooled solution. This slow addition helps to maintain a low concentration of the reactive brominating species and allows for better temperature control.

Step 3: Reaction The reaction mixture is allowed to warm to room temperature and stirred for a period of time, typically a few hours, to ensure the completion of the bromination.[1]

Step 4: Work-up and Purification Upon completion, the reaction is quenched with water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified, for instance, by column chromatography, to yield the final product with high purity and in good yield (often exceeding 90%).[1]

Caption: A generalized workflow for the synthesis of this compound.

A Modern Application: Fueling the PROTAC Revolution

The contemporary significance of this compound is most evident in its application as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This innovative therapeutic modality has the potential to target proteins that have been traditionally considered "undruggable."

This compound serves as a versatile scaffold for the elaboration of the target-binding or linker components of a PROTAC. The bromine atom is particularly useful for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] The amine and methoxy groups can also be modified or can participate in hydrogen bonding interactions with the target protein or E3 ligase.

Caption: The role of this compound in constructing PROTACs.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its formal discovery may not be a celebrated event, its utility is undeniable. The straightforward and high-yielding synthesis, coupled with its versatile chemical handles, has positioned it as a valuable intermediate for the construction of complex, biologically active molecules. Its growing importance in the burgeoning field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. As researchers continue to explore new chemical space in the quest for novel medicines, the demand for and applications of this compound are poised to expand, solidifying its status as a key player in the ever-evolving landscape of pharmaceutical sciences.

References

The Strategic Utility of 3-Bromo-2-methoxypyridin-4-amine: A Technical Primer for Advanced Synthesis

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. The pyridine scaffold, a cornerstone of numerous pharmaceuticals and functional materials, offers a rich canvas for molecular design. This guide provides an in-depth technical overview of 3-Bromo-2-methoxypyridin-4-amine (CAS No. 215364-86-6), a highly functionalized pyridine derivative poised for intricate molecular construction.[1] Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amine function makes it a valuable intermediate for researchers, scientists, and drug development professionals. This document will elucidate its theoretical properties, reactivity, and potential applications, providing a framework for its effective utilization in the laboratory.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective handling, reaction optimization, and purification. While extensive experimental data for this compound is not widely published, we can infer and predict its characteristics based on its structure and available data for analogous compounds.

Core Physicochemical Properties

The interplay of the bromo, methoxy, and amino substituents on the pyridine ring governs the molecule's polarity, solubility, and reactivity.

| Property | Value / Description | Source / Rationale |

| CAS Number | 215364-86-6 | [1] |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [2] |

| Appearance | Yellow solid or oil. Described as a yellow solid upon synthesis and purification. Also available commercially as a liquid or low-melting solid. | [2][3] |

| Purity | Commercially available with ≥97% purity. | [1] |

| Storage | Store at room temperature. | [1] |

Spectroscopic Signature

The spectroscopic data provides a fingerprint for the molecule, allowing for its unambiguous identification and the monitoring of reactions.

1.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A published synthesis of this compound provides the following ¹H NMR data in CDCl₃:

-

δ = 7.67 (d, J = 5.6 Hz, 1H) : This doublet corresponds to the proton at the C6 position of the pyridine ring, coupled to the proton at C5.

-

δ = 6.26 (d, J = 5.6 Hz, 1H) : This doublet is assigned to the proton at the C5 position, showing coupling to the C6 proton.

-

δ = 3.90 (s, 3H) : This singlet represents the three protons of the methoxy group at the C2 position.[2]

The absence of a signal for the amino protons suggests rapid exchange with residual water in the NMR solvent or deuteration.

1.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.3. Mass Spectrometry (MS)

A synthesis of this compound reported mass spectrometry data (ESI) with m/z 203.09 [M + 1]⁺, confirming the molecular weight of the compound.[2] This corresponds to the protonated molecule, accounting for the two common isotopes of bromine (⁷⁹Br and ⁸¹Br).

1.2.4. Infrared (IR) Spectroscopy

An experimental IR spectrum is not available in the reviewed literature. However, the expected characteristic absorption bands would include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching: Bands just below 3000 cm⁻¹ for the methoxy group and aromatic C-H bonds.

-

N-H bending: A band around 1600 cm⁻¹.

-

C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O stretching: A strong band in the region of 1200-1250 cm⁻¹ for the aryl ether.

-

C-Br stretching: A band in the fingerprint region, typically below 600 cm⁻¹.

Synthesis and Purification

A reliable and high-yielding synthesis of this compound has been reported, making it an accessible building block for further chemical exploration.

Synthetic Protocol: Electrophilic Bromination

The most direct route involves the selective bromination of the electron-rich pyridine ring of 2-methoxypyridin-4-amine.

Reaction:

A straightforward electrophilic bromination.

Step-by-Step Methodology:

-

Dissolve 2-methoxypyridin-4-amine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.0 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature (around 25 °C) and stir for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction with ice-cold water.

-

Extract the product into DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.[2]

Purification:

The crude product can be purified by grinding with a mixture of n-pentane and ether to yield a yellow solid. Alternatively, for higher purity, column chromatography on silica gel using a petroleum ether/ethyl acetate gradient is effective.[2]

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various amination and amidation reactions. The pyridine nitrogen also influences the ring's reactivity and can be protonated or alkylated.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

3.1.1. Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters. The methoxy and amino groups can influence the electronic properties of the pyridine ring and, consequently, the efficiency of the coupling.

General workflow for Suzuki-Miyaura coupling.

Exemplary Protocol (Adapted from similar systems): [4]

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (2.0-3.0 eq).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by column chromatography.

3.1.2. Buchwald-Hartwig Amination

While the molecule already possesses an amino group, the bromine atom can be displaced by another amine via the Buchwald-Hartwig amination, leading to 3,4-diaminopyridine derivatives. This would require protection of the existing 4-amino group.

Catalytic cycle of the Buchwald-Hartwig amination.

Considerations for Implementation: [5][6]

-

Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos) are typically required for efficient coupling with heteroaryl halides.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are preferred.

3.1.3. Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the 3-position, a valuable functional group for further transformations, including click chemistry or the synthesis of extended π-systems. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7]

Potential Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in various fields of chemical research.

Kinase Inhibitors

Substituted pyridines are a common core in many kinase inhibitors. The ability to introduce diverse aryl groups at the 3-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) by probing the hydrophobic pockets of kinase active sites. The 4-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase.

Protein Degraders (PROTACs)

This compound is marketed as a "Protein Degrader Building Block," suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound scaffold could be elaborated to incorporate a ligand for an E3 ligase (e.g., VHL or Cereblon) on one side and a ligand for a protein of interest on the other, connected by a linker.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautionary Codes: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically functionalized building block with significant potential for the synthesis of complex organic molecules. Its amenability to palladium-catalyzed cross-coupling reactions, coupled with the presence of other modifiable functional groups, makes it a valuable asset for medicinal chemists and materials scientists. While a comprehensive experimental dataset for all its properties is still emerging, the available synthetic procedures and the predictable reactivity of its constituent parts provide a solid foundation for its application in advanced research and development projects.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methoxypyridin-4-amine

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and biologically active molecules.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a "privileged scaffold" for the development of novel therapeutics.[2][3] Among the vast landscape of pyridine derivatives, 4-amino-2-methoxypyridines are of particular interest. The strategic placement of the amino and methoxy groups enhances the molecule's reactivity and allows for the fine-tuning of its electronic and lipophilic character, making it an invaluable building block in the synthesis of complex pharmaceutical agents.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl linkages.[5][6] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and the use of generally low-toxicity reagents.[7][8]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Bromo-2-methoxypyridin-4-amine in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into overcoming the unique challenges associated with the coupling of electron-rich and potentially coordinating pyridine substrates.

Core Principles: Mechanistic Insights into the Suzuki-Miyaura Coupling